molecular formula C22H31N3O5S B2716820 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872862-71-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2716820
CAS No.: 872862-71-0
M. Wt: 449.57
InChI Key: UFJUCVRGBUJHNR-UHFFFAOYSA-N
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Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl moiety substituted with a 4-methylbenzenesulfonyl group and a cyclohex-1-en-1-yl ethyl chain. This compound is structurally characterized by:

  • Ethanediamide backbone: A central scaffold enabling hydrogen bonding and molecular recognition.
  • 1,3-Oxazinan ring: A six-membered heterocycle with nitrogen and oxygen atoms, influencing conformational flexibility and electronic properties.
  • 4-Methylbenzenesulfonyl (tosyl) substituent: Enhances solubility and metabolic stability via sulfonamide chemistry .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-17-8-10-19(11-9-17)31(28,29)25-14-5-15-30-20(25)16-24-22(27)21(26)23-13-12-18-6-3-2-4-7-18/h6,8-11,20H,2-5,7,12-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJUCVRGBUJHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide typically involves multiple steps. One common approach is to start with the cyclohexene derivative and introduce the ethyl group through a series of reactions involving alkylation and reduction. The oxazinan ring is then formed through a cyclization reaction, and the sulfonyl group is introduced via sulfonation. The final step involves the formation of the oxamide linkage through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-N’-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N’-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituent on Oxazinan Ring Ethanediamide Modification Key Structural Difference Reference
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (Target) 4-Methylbenzenesulfonyl Cyclohexenyl ethyl chain Reference compound
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl Ethyl group Fluorine substitution enhances electronegativity
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 4-Fluoro-3-methylbenzenesulfonyl Cyclohexenyl ethyl chain Fluorine and methyl positional isomerism

Key Observations :

  • Positional Isomerism : The 4-fluoro-3-methyl vs. 4-methyl substitution () alters steric and electronic profiles, impacting receptor binding or solubility.
Computational Similarity Analysis

Molecular similarity metrics () provide quantitative comparisons:

  • Tanimoto/Dice Indices : These indices (based on MACCS or Morgan fingerprints) quantify structural overlap. For example, the target compound and its fluorinated analogue () may share high Tanimoto scores (>0.85), reflecting conserved sulfonamide and oxazinan features.
  • Pharmacophore Modeling : Shared pharmacophores (e.g., hydrogen-bond acceptors from sulfonyl groups, hydrophobic regions from cyclohexenyl chains) suggest overlapping biological targets .
  • Mass Spectrometry Cosine Scores : Molecular networking () could cluster the target compound with analogues exhibiting similar MS/MS fragmentation patterns (cosine score >0.7), indicating conserved structural motifs .
Physicochemical and Pharmacological Properties
  • Solubility: The 4-methylbenzenesulfonyl group enhances aqueous solubility compared to non-sulfonylated analogues but may be lower than fluorinated derivatives due to reduced polarity .
  • Bioactivity : Sulfonamide-containing compounds often exhibit protease or kinase inhibitory activity, though fluorine substitution () could modulate selectivity.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyclohexene ring
  • An oxazinan ring
  • A sulfonyl group

These structural components contribute to its distinct chemical and biological properties.

Component Description
Cyclohexene RingContributes to hydrophobic interactions and stability.
Oxazinan RingMay influence receptor binding and enzyme interactions.
Sulfonyl GroupEnhances solubility and bioavailability.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors in the body, potentially modulating signaling pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes, leading to altered metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though further research is needed.

Antimicrobial Properties

A study examined the antimicrobial effects of related compounds, indicating that structural modifications could enhance efficacy against various pathogens. The sulfonyl group is particularly noted for increasing antimicrobial activity by improving binding affinity to bacterial targets.

Case Studies

  • Study on Enzyme Inhibition :
    • A study demonstrated that related compounds effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests that this compound may have anti-inflammatory properties through similar mechanisms .
  • Antimicrobial Efficacy :
    • In vitro tests showed that structurally similar compounds exhibited significant activity against Gram-positive bacteria, indicating potential for developing new antibiotics based on this scaffold.

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

Methodological Answer:

  • Stepwise Functionalization : Begin with modular assembly of the cyclohexenyl and oxazinan-ylmethyl moieties, followed by sequential coupling via amide bond formation. Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) and LC-MS at each step to track intermediates. Adjust reaction conditions (e.g., temperature, catalyst loading) iteratively .
  • Yield Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, stoichiometry). For example, a 2^3 factorial design can identify optimal conditions for sulfonylation and cyclization steps .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Analysis : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm connectivity of the ethanediamide backbone and substituents. Assign cyclohexenyl protons (δ ~5.5–6.0 ppm) and sulfonyl groups (δ ~7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) to distinguish between isobaric intermediates .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm1^{-1}) and sulfonyl S=O vibrations (~1150–1250 cm1^{-1}) .

Q. How should researchers address hygroscopicity or stability issues during storage?

Methodological Answer:

  • Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify sensitive functional groups (e.g., sulfonamide hydrolysis) .
  • Storage Protocols : Store under inert atmosphere (argon) in amber vials at −20°C. Use molecular sieves (3Å) in storage containers to mitigate moisture .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., cyclohexenyl ring puckering) that may cause discrepancies between solution and solid-state structures .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., via Gaussian 16) with experimental data to validate crystallographic models .
  • Twinned Crystal Analysis : Employ SHELXL (TWIN/BASF commands) to refine structures with overlapping diffraction patterns .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility and scalability .
  • In Situ Quenching : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents between steps .
  • Kinetic Profiling : Monitor reaction progress via inline FTIR to halt reactions at optimal conversion (e.g., 85–90%) before side products dominate .

Q. How can anisotropic displacement parameters (ADPs) in crystallography inform conformational analysis?

Methodological Answer:

  • ADP Refinement : Use SHELXL (ANIS command) to model thermal ellipsoids, identifying regions of high flexibility (e.g., ethanediamide linker) .
  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O interactions) to explain conformational locking in the solid state .

Q. What computational methods predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate with MD simulations (NAMD) to assess binding stability .
  • Pharmacophore Modeling : Define essential features (e.g., sulfonyl acceptor, hydrophobic cyclohexenyl group) using Schrödinger’s Phase .

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